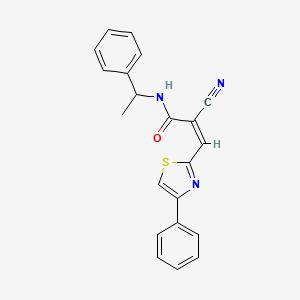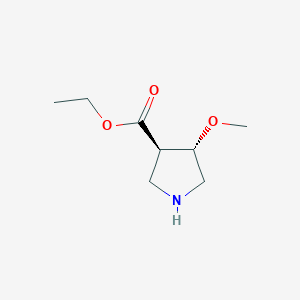
Ethyl trans-4-methoxypyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl trans-4-methoxypyrrolidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO3 . It has a molecular weight of 173.21 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl trans-4-methoxypyrrolidine-3-carboxylate consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
Ethyl trans-4-methoxypyrrolidine-3-carboxylate should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . The boiling point is not specified .科学的研究の応用
Synthesis of VLA-4 Antagonists
A study by Chiba et al. (2012) presents a concise synthesis of Ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate for the development of a very late antigen-4 (VLA-4) antagonist. This synthesis involves a reductive etherification process, demonstrating the compound's role in the synthesis of potential therapeutic agents targeting inflammatory diseases and cancer. The methodology provides a straightforward path to the antagonist in six steps with a 38% overall yield from commercially available materials (Chiba, Muro, Setoguchi, & Machinaga, 2012).
Educational Applications in Organic Chemistry
R. G. Stabile and A. Dicks (2004) explored the synthesis and characterization of a sunscreen analog, ethyl trans-4-methoxycinnamate, demonstrating the educational value of synthesizing Ethyl trans-4-methoxypyrrolidine-3-carboxylate derivatives. This study is tailored for students with a strong background in organic chemistry, emphasizing carbonyl condensation reactions and esterification processes. It also discusses the "cesium effect" in organic synthesis, offering a practical application of theoretical knowledge in laboratory settings (Stabile & Dicks, 2004).
Antimicrobial Activity
The antimicrobial properties of Ethyl trans-4-methoxypyrrolidine-3-carboxylate derivatives were investigated by Mohamed et al. (2012), who synthesized a range of 8-Ethoxycoumarin derivatives displaying significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents, highlighting the chemical's role in synthesizing compounds with health-related benefits (Mohamed, El-Wahab, Ahmed, El-Agrody, Bedair, Eid, & Khafagy, 2012).
Development of Antitumor Agents
Research by Tomita et al. (2002) focused on synthesizing novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. This study found that Ethyl trans-4-methoxypyrrolidine-3-carboxylate derivatives, particularly the trans-3-amino-4-methoxypyrrolidinyl derivative, showed promising antitumor activity, comparable to that of the established drug etoposide. The research underscores the compound's potential in oncology, especially in designing new anticancer drugs (Tomita, Tsuzuki, Shibamori, Tashima, Kajikawa, Sato, Kashimoto, Chiba, & Hino, 2002).
Safety and Hazards
This compound has a signal word of “Warning” and has hazard statements H302, H315, H319, and H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
ethyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-12-8(10)6-4-9-5-7(6)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWULXIJRFIGSH-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trans-4-methoxypyrrolidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

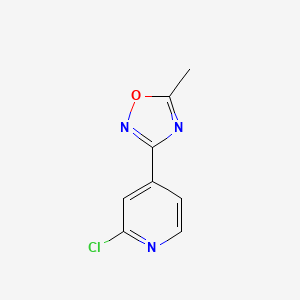
![7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one](/img/structure/B2711292.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2711293.png)
![4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2711294.png)
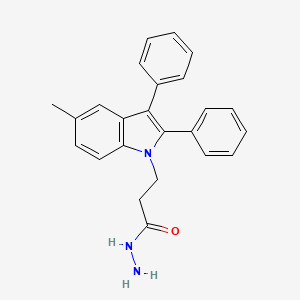
![3-[(4-bromobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2711298.png)
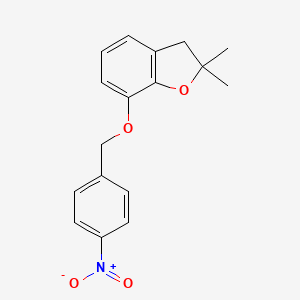
![ethyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2711300.png)
![1-[(4-Ethylphenyl)methyl]piperidin-4-ol](/img/structure/B2711304.png)
![N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2711305.png)
![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B2711306.png)

